![molecular formula C18H23FN4O3S2 B2940109 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone CAS No. 1214820-59-3](/img/structure/B2940109.png)

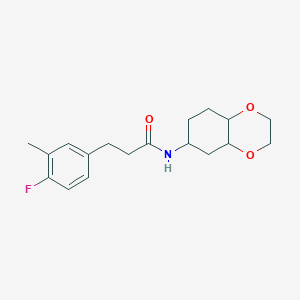

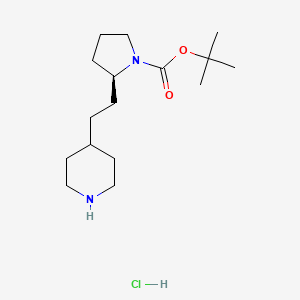

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

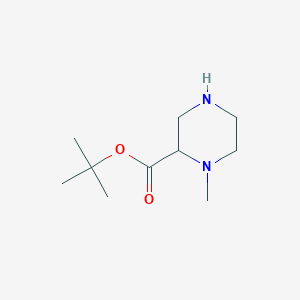

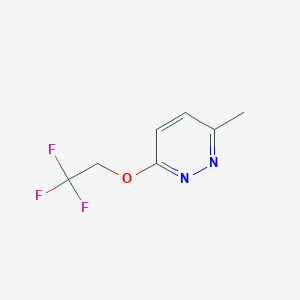

This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . The compound is evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The synthesized compounds were evaluated for their antibacterial activity by the agar diffusion method . Three of them were found to be active .Scientific Research Applications

Antiproliferative Activity

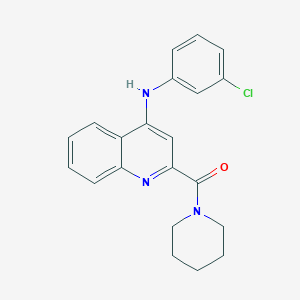

A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle closely related to the compound . Although not the exact compound, the research highlighted the antiproliferative activity of similar heterocyclic compounds and their potential in drug discovery, especially in targeting cancer cells. The study emphasizes the importance of molecular structure and intermolecular interactions in determining the biological activity of such compounds (Prasad et al., 2018).

Microwave-Assisted Synthesis

Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds through microwave-assisted Fries rearrangement. This method highlights the importance of catalyst- and solvent-free conditions in the synthesis of complex organic molecules, potentially including the compound of interest. Such techniques can improve the efficiency and sustainability of producing pharmacologically relevant molecules (Moreno-Fuquen et al., 2019).

Antipsychotic Potential

Raviña et al. (2000) investigated a series of novel butyrophenones for their antipsychotic potential, which included compounds with structural motifs similar to the compound . This research demonstrates the potential application of such compounds in developing new treatments for psychiatric disorders, emphasizing the role of dopamine and serotonin receptors in their pharmacological activity (Raviña et al., 2000).

Anticonvulsant Agents

Malik and Khan (2014) explored the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. Although focusing on slightly different chemical entities, the study underscores the broader application of complex heterocycles in neurological disorders. The research provides a basis for the potential use of the compound in modulating ion channels to treat epilepsy or related conditions (Malik & Khan, 2014).

Antimicrobial Activity

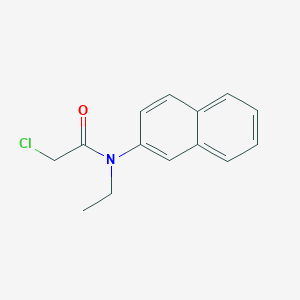

Patel et al. (2011) synthesized new pyridine derivatives, including compounds with benzothiazole substructures similar to the compound , and evaluated their antimicrobial activity. This study highlights the potential application of such compounds in combating bacterial and fungal infections, providing a pathway for the development of new antimicrobial agents (Patel et al., 2011).

Future Directions

Properties

IUPAC Name |

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S2/c1-28(25,26)23-7-3-2-4-15(23)17(24)21-8-10-22(11-9-21)18-20-14-6-5-13(19)12-16(14)27-18/h5-6,12,15H,2-4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCDZOWWJJAJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)

![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940036.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)